An In-Depth Technical Guide to Ethyl 4,4-difluoro-5-hydroxypentanoate: Structure, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 4,4-difluoro-5-hydroxypentanoate: Structure, Synthesis, and Applications in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The gem-difluoroalkyl motif (CF2) is particularly noteworthy, serving as a key bioisostere for carbonyls and ethers, thereby enhancing pharmacokinetic profiles. This guide provides a comprehensive technical overview of Ethyl 4,4-difluoro-5-hydroxypentanoate, a versatile building block that features this critical functional group. We will delve into its structural and physicochemical properties, present a robust synthetic protocol, and explore its potential applications for professionals in drug development and chemical research.
Introduction: The Strategic Value of the Gem-Difluoro Moiety
In the intricate process of drug design and optimization, the ability to fine-tune a molecule's properties to achieve the desired therapeutic effect is paramount. Fluorine has emerged as a "magic element" in this endeavor due to its unique electronic properties. Specifically, the gem-difluoromethylene (CF2) group has gained significant traction as a valuable structural unit.[1][2] Its introduction into a lead compound can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The CF2 group often improves metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the acidity (pKa) and lipophilicity (LogP) of neighboring functional groups.[3][4][5]
Ethyl 4,4-difluoro-5-hydroxypentanoate is a functionalized aliphatic ester that serves as a valuable building block for incorporating this strategic gem-difluoro motif. Its structure combines the difluoromethylene group with a primary alcohol and an ethyl ester, offering multiple points for further chemical modification. This makes it an attractive starting material for the synthesis of more complex molecules, including enzyme inhibitors and novel therapeutic agents.
Physicochemical and Structural Properties
The fundamental properties of Ethyl 4,4-difluoro-5-hydroxypentanoate are summarized below. These data are essential for planning synthetic transformations, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| CAS Number | 79360-94-4 | [1][4] |
| Molecular Formula | C₇H₁₂F₂O₃ | [1][4] |
| Molecular Weight | 182.17 g/mol | [1][4] |
| IUPAC Name | ethyl 4,4-difluoro-5-hydroxypentanoate | [6] |
| Appearance | Colorless to light yellow liquid (Predicted) | [4] |
| Boiling Point | 218.1 ± 40.0 °C (Predicted) | [1] |
| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [4] |
| InChI Key | IAURJAZOQMEKRP-UHFFFAOYSA-N | [6] |
Mandatory Visualization: Molecular Structure
Caption: 2D Structure of Ethyl 4,4-difluoro-5-hydroxypentanoate.
Synthesis and Purification: A Mechanistic Approach
While multiple synthetic routes can be envisioned, a robust and well-documented method for preparing β-hydroxy-α,α-difluoro esters is the Reformatsky reaction . This reaction involves the coupling of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. For the synthesis of Ethyl 4,4-difluoro-5-hydroxypentanoate, the key precursors would be ethyl bromodifluoroacetate and 3-hydroxypropanal (or a protected form).
Expertise & Experience: Causality Behind Experimental Choices
The choice of the Reformatsky reaction is based on its proven reliability for forming carbon-carbon bonds with fluorinated esters.[7] The use of activated zinc is crucial as it forms an organozinc intermediate (a Reformatsky enolate) that is nucleophilic enough to attack the aldehyde carbonyl but generally does not self-condense, which is a common side reaction with more reactive organometallics like Grignard reagents. The reaction is typically performed in an aprotic solvent like THF to ensure the stability of the organometallic intermediate.
Experimental Protocol: Synthesis via Reformatsky Reaction
Reaction Scheme: (Ethyl bromodifluoroacetate) + (3-Hydroxypropanal) --[Zn, THF]--> Ethyl 4,4-difluoro-5-hydroxypentanoate
Materials:
-
Zinc dust (activated)
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Ethyl bromodifluoroacetate
-
3-Hydroxypropanal (or its stable dimer)
-
Anhydrous Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
-
Activation of Zinc: Zinc dust is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum. This removes the passivating oxide layer.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust and anhydrous THF under a nitrogen atmosphere.
-
Initiation: A small amount of ethyl bromodifluoroacetate is added to the zinc suspension and the mixture is gently warmed to initiate the reaction, which is often indicated by a slight exotherm or bubble formation.
-
Addition of Reagents: A solution of 3-hydroxypropanal and the remaining ethyl bromodifluoroacetate in anhydrous THF is added dropwise from the addition funnel at a rate that maintains a gentle reflux. The causality here is to maintain a low steady-state concentration of the reactants to minimize side reactions.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is cooled to 0°C and quenched by the slow addition of 1M HCl to dissolve unreacted zinc and hydrolyze the zinc alkoxide intermediate.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and brine (to remove water).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Ethyl 4,4-difluoro-5-hydroxypentanoate.
Mandatory Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of Ethyl 4,4-difluoro-5-hydroxypentanoate.
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 4.15 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ 3.80 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ 2.55 (t, J=7.5 Hz, 2H): Methylene protons alpha to the carbonyl group (-C(O)CH₂-).
-
δ 2.15-2.30 (m, 2H): Methylene protons beta to the carbonyl group (-CH₂CF₂-).
-
δ 1.25 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
-
Variable (br s, 1H): Hydroxyl proton (-OH).
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ 172.5: Carbonyl carbon of the ester.
-
δ 123.8 (t, J≈245 Hz): Difluorinated quaternary carbon (-CF₂-).
-
δ 62.5 (t, J≈25 Hz): Methylene carbon adjacent to the hydroxyl group.
-
δ 61.0: Methylene carbon of the ethyl ester.
-
δ 35.0 (t, J≈22 Hz): Methylene carbon adjacent to the CF₂ group.
-
δ 28.5: Methylene carbon alpha to the carbonyl.
-
δ 14.0: Methyl carbon of the ethyl ester.
Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182.17. Key fragmentation patterns would likely include the loss of the ethoxy group (-OEt, m/z = 45), loss of the hydroxymethyl group (-CH₂OH, m/z = 31), and cleavage of the carbon chain.
Applications in Drug Development
The primary value of Ethyl 4,4-difluoro-5-hydroxypentanoate lies in its utility as a versatile building block for introducing the gem-difluoro group into drug candidates. This motif is a powerful tool for lead optimization.
Trustworthiness: A Self-Validating System
The protocols and applications described are grounded in established principles of medicinal chemistry. The strategic use of bioisosterism is a field-proven method to enhance drug-like properties.
A. Bioisosteric Replacement: The CF₂ group is an excellent bioisostere of a carbonyl (C=O) group or an ether oxygen.[5] It mimics the steric profile and dipole moment of a ketone but is non-planar and, critically, not susceptible to reduction by cellular enzymes. This allows medicinal chemists to replace a metabolically labile ketone in a parent drug with a stable CF₂ group, potentially increasing the drug's half-life and bioavailability without losing binding affinity to the target protein.
Mandatory Visualization: Bioisosteric Replacement Strategy
Caption: Use of the CF₂ group as a bioisostere for a carbonyl group.
B. Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent acidic or basic centers. This can be strategically used to alter the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and target engagement. Furthermore, while highly fluorinated compounds are often more lipophilic, the introduction of a single CF₂ group can have more nuanced effects, sometimes slightly improving aqueous solubility compared to its non-fluorinated hydrocarbon analog.[3][4]
C. Enhancing Metabolic Stability: A C-F bond is significantly stronger than a C-H bond and is resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a CF₂ group at a position that is otherwise susceptible to oxidative metabolism is a common and highly effective strategy to block this metabolic pathway, thereby increasing the in vivo half-life of a drug.[3]
Safety and Handling
Based on available supplier safety data, Ethyl 4,4-difluoro-5-hydroxypentanoate should be handled with care in a well-ventilated laboratory fume hood.[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
Holovach, S., Melnykov, K. P., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]
-
Ni, C., & Hu, J. (2021). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 143(7), 2945-2955. [Link]
- Burton, D. J., & Yang, Z. Y. (1992). The Reformatsky reaction with halodifluoromethyl ketones or esters. Tetrahedron, 48(2), 189-275.
-
ResearchGate. The replacement and application of carbonyl bioisosteres. [Link]
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Burton, D. J., & Hartgraves, G. A. (1993). Preparation of α,α-Difluoro-β-hydroxy Esters via a Modified Reformatsky Reaction. The Journal of Organic Chemistry, 58(16), 4420-4424. [Link]
-
Melnykov, K., Liashuk, O., Holovach, S., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Thiehoff, C., & Gilmour, R. (2020). The geminal difluoromethylene group: bioisosterism and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis. Chemical Science, 11(36), 9746–9758. [Link]
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